

3,5-Dimethylphenyl Acetate: A Technical Guide on Synthesis, Characterization, and Prodrug Applications

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Compound of Interest

Compound Name:	3,5-Dimethylphenyl acetate
CAS No.:	877-82-7
Cat. No.:	B2364443

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Structural Identity and Nomenclature

In the landscape of organic synthesis and drug development, the masking of phenolic hydroxyl groups is a fundamental strategy for modulating physicochemical properties. **3,5-Dimethylphenyl acetate** serves as a quintessential model for this approach.

According to IUPAC nomenclature conventions, the compound is formally designated as (3,5-dimethylphenyl) acetate[1]. Structurally, it consists of a central benzene ring substituted with two electron-donating methyl groups at the meta positions (C3 and C5) and an acetate ester linkage at C1[2]. This specific arrangement not only dictates its steric and electronic profile but also influences its stability and reactivity in biological and synthetic environments.

Physicochemical Properties

Understanding the baseline physicochemical data is critical for downstream applications, ranging from chromatographic separation to pharmacokinetic modeling. The quantitative data for **3,5-dimethylphenyl acetate** is summarized below:

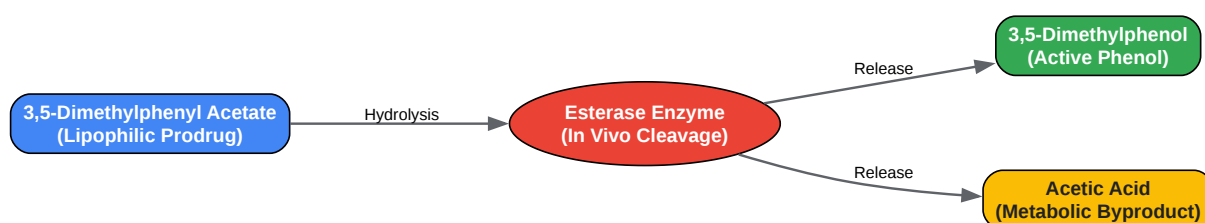
Property	Value	Source
IUPAC Name	(3,5-dimethylphenyl) acetate	[1]
CAS Registry Number	877-82-7	[2]
Molecular Formula	C ₁₀ H ₁₂ O ₂	[1]
Molecular Weight	164.20 g/mol	[1]
SMILES String	<chem>CC1=CC(=CC(=C1)OC(=O)C</chem> C	[1]
InChIKey	WALHBGQQZIDBOO- UHFFFAOYSA-N	[1]

Mechanistic Rationale in Drug Development

As a Senior Application Scientist, I frequently leverage phenol acetylation not merely as a synthetic protecting group, but as a deliberate pharmacokinetic intervention. Free phenols often suffer from rapid Phase II metabolism (e.g., glucuronidation and sulfation) and exhibit suboptimal membrane permeability due to their hydrogen-bond donating capabilities.

By converting 3,5-dimethylphenol into its acetate ester, we achieve two critical objectives:

- **Lipophilicity Enhancement:** The esterification masks the polar hydroxyl group, significantly increasing the partition coefficient (LogP). This drives passive transcellular diffusion across lipid bilayers.
- **Self-Immolative Prodrug Activation:** Once the molecule enters the systemic circulation or target tissue, ubiquitous intracellular esterases recognize and cleave the ester bond. This hydrolysis liberates the active 3,5-dimethylphenol and a biologically benign acetic acid byproduct, ensuring a clean metabolic release.



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Fig 1: Esterase-mediated prodrug activation pathway of **3,5-dimethylphenyl acetate**.

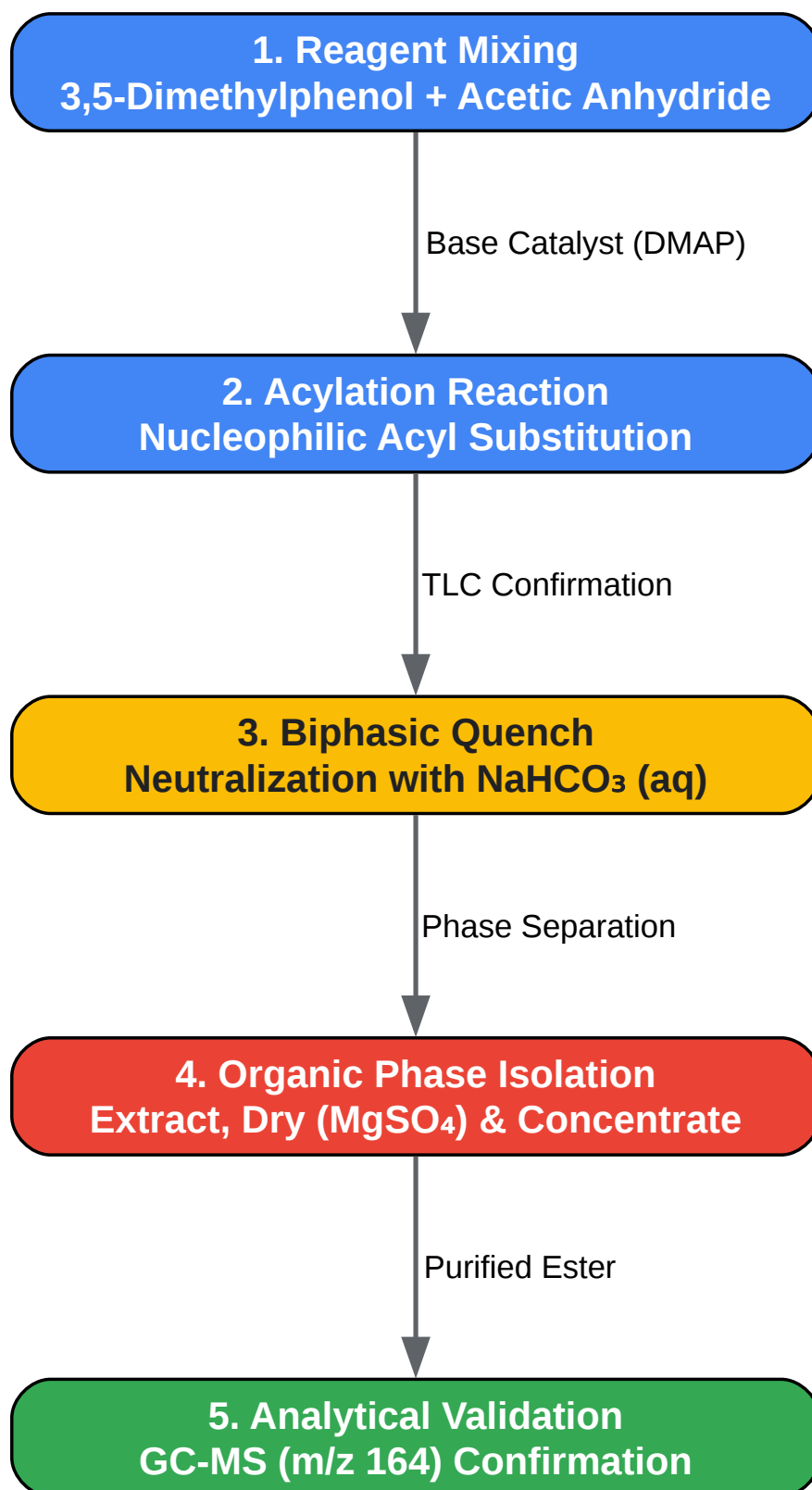
Experimental Protocol: Synthesis and Validation

To ensure reproducibility, the synthesis of **3,5-dimethylphenyl acetate** must be approached as a self-validating system. The most direct and efficient route is the nucleophilic acyl substitution of 3,5-dimethylphenol using acetic anhydride[2][3].

Causality of Reagent Selection: Acetic anhydride is explicitly chosen over acetyl chloride. While acetyl chloride is highly reactive, it generates corrosive hydrogen chloride (HCl) gas as a byproduct, which can degrade acid-sensitive moieties and complicate scale-up. Acetic anhydride, conversely, produces acetic acid, which is easily neutralized during an aqueous workup, driving the reaction equilibrium forward without harsh acidic stress.

Step-by-Step Methodology

- **Reagent Preparation:** In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 3,5-dimethylphenol in a non-polar solvent (e.g., dichloromethane) or perform the reaction neat if using excess anhydride[3][4].
- **Catalyzed Acylation:** Add 1.2 to 1.5 equivalents of acetic anhydride dropwise at room temperature. Introduce a catalytic amount of 4-dimethylaminopyridine (DMAP) or a mild base (e.g., pyridine) to accelerate the formation of the hyper-reactive acylpyridinium intermediate.
- **Real-Time Validation (Monitoring):** Stir the mixture for 2–4 hours. Validate reaction progression via Thin Layer Chromatography (TLC). The disappearance of the lower-Rf phenol spot and the emergence of a higher-Rf ester spot confirms the conversion[4].
- **Self-Purifying Quench:** Pour the reaction mixture into ice-cold water. Slowly add saturated aqueous sodium bicarbonate (NaHCO_3) until effervescence ceases. Mechanistic purpose: This step hydrolyzes unreacted acetic anhydride and neutralizes the resulting acetic acid into water-soluble sodium acetate, partitioning it entirely into the aqueous phase.
- **Extraction & Isolation:** Extract the biphasic mixture with ethyl acetate. The highly lipophilic **3,5-dimethylphenyl acetate** selectively partitions into the organic layer. Wash the organic phase with brine to remove residual water, dry over anhydrous magnesium sulfate (MgSO_4), filter, and concentrate under reduced pressure to yield the high-purity ester[4].



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Fig 2: Self-validating synthetic workflow for **3,5-dimethylphenyl acetate**.

Analytical Characterization

Post-synthesis, rigorous analytical characterization is mandatory to verify structural integrity.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides definitive proof of molecular weight and structural connectivity. Under standard electron ionization (EI) conditions, the mass spectrum of **3,5-dimethylphenyl acetate** is defined by a distinct molecular ion peak ($[M]^+$) at m/z 164, which perfectly aligns with its calculated molecular weight of 164.20 g/mol [2].

Furthermore, the fragmentation pattern acts as a structural fingerprint. A primary fragmentation event is the loss of a ketene neutral molecule (-42 Da) from the acetate group, yielding a highly stable base peak at m/z 122. This fragment corresponds to the regenerated 3,5-dimethylphenol radical cation, confirming the presence of the ester linkage and the intact substituted aromatic core.

References

- National Center for Biotechnology Information (PubChem) - Acetic acid 3,5-dimethyl-phenyl ester (CID 578922). Retrieved from[[Link](#)]
- PrepChem - Synthesis of **3,5-dimethylphenyl acetate**. Retrieved from[[Link](#)]

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Sources

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- [2. 3,5-Dimethylphenyl acetate|CAS 877-82-7 \[benchchem.com\]](#)
- [3. prepchem.com \[prepchem.com\]](#)
- [4. pdf.benchchem.com \[pdf.benchchem.com\]](#)

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